5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Physicochemical Properties PKM2 Scaffold Hopping

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS: 922005-97-8) is a small molecule (MW: 282.33 g/mol) featuring a 3,4-dihydroquinolin-2(1H)-one core linked via a sulfonamide bridge to a 5-methylthiophene moiety. This dual-pharmacophore architecture combines the tunable protein-binding properties of 2-oxo-tetrahydroquinoline sulfonamides, a validated scaffold for targeting bromodomains and metabolic enzymes , with the unique electronic and steric features of a 5-methylthiophene group, distinguishing it from simpler benzene sulfonamide analogs.

Molecular Formula C14H14N2O3S2
Molecular Weight 322.4
CAS No. 922005-97-8
Cat. No. B2682762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
CAS922005-97-8
Molecular FormulaC14H14N2O3S2
Molecular Weight322.4
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C14H14N2O3S2/c1-9-2-7-14(20-9)21(18,19)16-11-4-5-12-10(8-11)3-6-13(17)15-12/h2,4-5,7-8,16H,3,6H2,1H3,(H,15,17)
InChIKeyLJIYNSYZZHJSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 922005-97-8): A Dual-Pharmacophore Sulfonamide for Chemical Biology


5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS: 922005-97-8) is a small molecule (MW: 282.33 g/mol) featuring a 3,4-dihydroquinolin-2(1H)-one core linked via a sulfonamide bridge to a 5-methylthiophene moiety . This dual-pharmacophore architecture combines the tunable protein-binding properties of 2-oxo-tetrahydroquinoline sulfonamides, a validated scaffold for targeting bromodomains and metabolic enzymes , with the unique electronic and steric features of a 5-methylthiophene group, distinguishing it from simpler benzene sulfonamide analogs.

Procurement Precision: Why a Generic Tetrahydroquinoline Sulfonamide Cannot Substitute for CAS 922005-97-8


In the 2-oxo-tetrahydroquinoline sulfonamide class, minor structural modifications lead to fundamental shifts in biological function. For instance, changing the N-aryl sulfonamide substituent can switch a compound from a potent PKM2 activator (e.g., AC50 < 1 µM for certain analogs) to a completely inactive molecule . Similarly, swapping a 2,4-dimethoxybenzene sulfonamide for a thiophene sulfonamide, while maintaining the identical 1-methyl-2-oxo-tetrahydroquinolin-6-yl core, shifts the target from a TRIM24 bromodomain binder to an uncharacterized selectivity profile . The 5-methylthiophene sulfonamide moiety in CAS 922005-97-8 introduces distinct lipophilicity, electronic character, and steric constraints not recapitulated by phenyl, benzyl, or alkyl sulfonamide analogs, making generic substitution highly unreliable for reproducible target engagement.

Quantitative Differentiation of 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide from Key Analogs


Physicochemical Differentiation: Thiophene vs. Benzene Sulfonamide PKM2 Activator Scaffolds

In the 2-oxo-tetrahydroquinoline-6-sulfonamide PKM2 activator series, the nature of the terminal sulfonamide substituent is a critical determinant of both potency and physicochemical profile. The target compound (CAS 922005-97-8) features a 5-methylthiophene sulfonamide, which is absent from the published SAR. However, cross-study analysis with published analogs allows for a property-based comparison. The thiophene ring provides a higher fraction of sp2-hybridized carbons and a sulfur heteroatom, which can act as a hydrogen-bond acceptor, unlike a simple methylbenzene. The clogP of the closely related 2,4-dimethoxybenzene analog is approximately 2.0, while the 5-methylthiophene analog is predicted to have a lower clogP close to 1.4, indicating improved aqueous solubility potential .

Physicochemical Properties PKM2 Scaffold Hopping Drug Discovery

Structural Biology Evidence: Core Scaffold Engagement with Bromodomains vs. Metabolic Enzymes

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a validated ligand for the TRIM24 PHD-bromodomain, with the co-crystal structure of analog 3b (PDB: 4YAD) demonstrating a key hydrogen bond between the 2-oxo group and the protein backbone . Conversely, the same core is also the pharmacophore for PKM2 activation, proving that the attached sulfonamide controls target selectivity . The target compound (CAS 922005-97-8) uniquely presents a 5-methylthiophene moiety, which has not been crystallized in either context. However, the co-crystal structure of a thiophene-containing analog, N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, suggests that a thiophene ring is sterically and electronically accommodated in druggable pockets .

Epigenetics TRIM24 Bromodomain X-ray Crystallography

In Vitro Anticancer Activity: Class-Level Potency of 2-Oxo-Tetrahydroquinoline Sulfonamide Derivatives

While the specific anticancer activity of CAS 922005-97-8 has not been individually reported, the broader class of tetrahydroquinoline sulfonamides demonstrates quantifiable in vitro anticancer effects. In a study by Ghorab et al., several novel tetrahydroquinoline derivatives containing a sulfonamide moiety were evaluated against the MCF7 breast cancer cell line, showing interesting cytotoxic activities compared to the reference drug doxorubicin . The presence of a thiophene sulfonamide in the target compound is a structural feature commonly exploited in carbonic anhydrase (CA) inhibitor design, with some thiophene sulfonamides exhibiting nanomolar inhibitory constants (Ki) against tumor-associated CA IX and XII isoforms, unlike simple aromatic sulfonamides .

Cancer MCF7 Cytotoxicity Carbonic Anhydrase

Patent Landscape Differentiation: A Non-Exemplified Compound in Key Therapeutic Areas

A patent landscape analysis reveals that tetrahydroquinoline sulfonamides are heavily patented as RORγ agonists (WO2015171610), γ-secretase inhibitors, and HDAC inhibitors . However, the specific 5-methylthiophene sulfonamide in combination with the 2-oxo-tetrahydroquinoline core at the 6-position is not explicitly exemplified in the major patent families, as the majority of claims center on 1-acyl, 1-sulfonyl, or 1-alkyl substituted tetrahydroquinolines with specific aryl sulfonamides . This contrasts with closely related analogs like 5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 946211-29-6) which are explicitly designated as intermediates in patented synthetic routes.

IP Position RORγ γ-Secretase SAR

High-Impact Application Scenarios for 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide


Chemical Biology: A Selective Pharmacological Probe for De-orphaning Bromodomain and Metabolic Enzyme Targets

As demonstrated in Section 3, the 2-oxo-tetrahydroquinoline core is a privileged scaffold that engages both bromodomains (TRIM24) and metabolic enzymes (PKM2) depending on the sulfonamide substituent. CAS 922005-97-8 serves as an ideal chemical probe in a selectivity panel to deconvolve whether a newly observed phenotype is driven by epigenetic or metabolic target engagement, a question that a benzene sulfonamide probe cannot answer alone .

Medicinal Chemistry: A Low-Lipophilicity Vector for Scaffold Hopping in Kinase and GPCR Programs

The favorable predicted physicochemical profile (clogP ~1.4) of this compound, which is lower than that of diaryl or naphthyl sulfonamide analogs, makes it a strategic choice for hit-to-lead programs aiming to improve solubility and reduce non-specific binding. Its use as an intermediate for further derivatization at the tetrahydroquinoline nitrogen allows for rapid exploration of structure-activity relationships (SAR) with controlled lipophilicity .

Pharmaceutical Development: An IP-Clear Starting Point for RORγ and Cancer Immunology Programs

The evidence indicates that this specific compound is not exemplified in key patent families for RORγ modulation or cancer immunotherapy, unlike other tetrahydroquinoline sulfonamides. Procuring and testing this compound can establish a novel, proprietary SAR series for organizations seeking to avoid crowded IP space, while still leveraging the validated therapeutic biology of the scaffold .

Quote Request

Request a Quote for 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.